molecular formula C31H40N6O8S B14215322 L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine CAS No. 825595-61-7

L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine

Cat. No.: B14215322
CAS No.: 825595-61-7
M. Wt: 656.8 g/mol
InChI Key: CXXOWHSDETZJTP-GKKOWRRISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine is a peptide compound composed of five amino acids: serine, phenylalanine, tryptophan, methionine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed using acids like trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF) or TFA.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through reactions like alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Seryl-L-phenylalanyl-L-tryptophyl-L-methionyl-L-serine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-phenylalanyl-L-prolyl-L-tryptophyl-L-methionyl-L-α-glutamyl-L-seryl-L-α-aspartyl-L-valine: Another peptide with a similar sequence but different amino acid composition.

    L-Serine, L-methionyl-L-alanyl-L-lysyl-L-phenylalanyl-L-threonyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-leucyl-L-valyl: A longer peptide with additional amino acids.

Properties

CAS No.

825595-61-7

Molecular Formula

C31H40N6O8S

Molecular Weight

656.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C31H40N6O8S/c1-46-12-11-23(28(41)37-26(17-39)31(44)45)34-30(43)25(14-19-15-33-22-10-6-5-9-20(19)22)36-29(42)24(35-27(40)21(32)16-38)13-18-7-3-2-4-8-18/h2-10,15,21,23-26,33,38-39H,11-14,16-17,32H2,1H3,(H,34,43)(H,35,40)(H,36,42)(H,37,41)(H,44,45)/t21-,23-,24-,25-,26-/m0/s1

InChI Key

CXXOWHSDETZJTP-GKKOWRRISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.